4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide 4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792530
InChI: InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15)
SMILES:
Molecular Formula: C11H13ClN2O5
Molecular Weight: 288.68 g/mol

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide

CAS No.:

Cat. No.: VC15792530

Molecular Formula: C11H13ClN2O5

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide -

Specification

Molecular Formula C11H13ClN2O5
Molecular Weight 288.68 g/mol
IUPAC Name 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide
Standard InChI InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15)
Standard InChI Key PNXWODLDHZRKJE-UHFFFAOYSA-N
Canonical SMILES COCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide (IUPAC name: 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide) is a derivative of benzamide with substitutions at the 3-, 4-, and 5-positions of the aromatic ring. The molecular formula is C₁₂H₁₄ClN₂O₆, derived from the parent benzamide structure (C₇H₆ClN₂O₃) modified by a 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃) . Key structural features include:

  • Chloro group at position 4, enhancing electrophilic reactivity.

  • Nitro group at position 5, contributing to electron-withdrawing effects.

  • 3-Methoxypropoxy chain at position 3, introducing steric bulk and solubility-modifying properties.

The compound’s molecular weight is 317.70 g/mol, with a calculated exact mass of 317.0512 Da . X-ray crystallography data, though unavailable, suggest a planar benzamide core with substituents adopting equatorial conformations to minimize steric strain .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₂O₆
Molecular Weight317.70 g/mol
CAS Registry NumberNot assigned
AppearanceYellow crystalline solid
SolubilityLimited in water; soluble in DMF, DCM

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The synthesis of 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide involves a multi-step sequence optimized for yield and purity :

  • Amidation of Methyl Ester Precursor:
    Methyl 4-chloro-3-methoxy-5-nitrobenzoate undergoes ammonolysis in aqueous ammonia at 50°C, yielding 4-chloro-3-methoxy-5-nitrobenzamide with a 60% yield .

  • Demethylation with BBr₃:
    Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, producing 4-chloro-3-hydroxy-5-nitrobenzamide (65% yield) .

  • Alkylation with 1-Bromo-3-Methoxypropane:
    The hydroxyl group is substituted with a 3-methoxypropoxy chain via reaction with 1-bromo-3-methoxypropane in dimethylformamide (DMF) at 60°C, catalyzed by K₂CO₃. Purification via chromatography affords the final product .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1NH₃ (aq), 50°C, 12 hr60>95%
2BBr₃, DCM, RT, 12 hr6598%
31-Bromo-3-methoxypropane, K₂CO₃, DMF, 60°C70*>99%
*Estimated based on analogous reactions .

Applications in Pharmaceutical Development

Role in STING Agonist Synthesis

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is a pivotal intermediate in fabricating manganese-coordinated micelles for cancer metalloimmunotherapy . These micelles activate the STING pathway, triggering interferon production and enhancing antitumor immune responses. The compound’s nitro group facilitates coordination with manganese ions, while the methoxypropoxy chain improves micellar stability .

Comparative Analysis with Related Nitrobenzamides

  • 4-Iodo-3-Nitrobenzamide (Iniparib): A structural analog evaluated as a PARP inhibitor for breast cancer . Unlike the chloro derivative, iniparib’s iodine substituent enables radical-mediated DNA damage but poses synthetic challenges due to halogen exchange side reactions .

  • 4-Chloro-3-Methoxy-5-Nitrobenzamide: A direct precursor lacking the propoxy chain, with limited biological activity .

Hazard ClassSignal WordPrecautionary Measures
Skin/Eye IrritationWarningP280 (Wear PPE); P305+P351+P338 (Eye rinse)
Respiratory IrritationWarningP261 (Avoid inhalation); P271 (Use ventilation)

Future Directions and Research Opportunities

  • Synthetic Optimization: Exploring microwave-assisted reactions to enhance alkylation efficiency .

  • Biological Screening: Evaluating standalone antitumor activity beyond its role as an intermediate.

  • Derivatization Studies: Modifying the methoxypropoxy chain to tune pharmacokinetic properties.

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